molecular formula C24H19BrN2O3S B6001853 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide

Cat. No.: B6001853
M. Wt: 495.4 g/mol
InChI Key: MDLVFTBHGDXGNX-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a bromine-substituted aniline, and a naphthalen-1-ylacetamide moiety

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3S/c25-19-10-7-11-20(16-19)27(31(29,30)21-12-2-1-3-13-21)17-24(28)26-23-15-6-9-18-8-4-5-14-22(18)23/h1-16H,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLVFTBHGDXGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Naphthalen-1-ylacetamide Preparation: This can be synthesized by reacting naphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    3-Bromoaniline Preparation: This involves the bromination of aniline using bromine in an appropriate solvent like acetic acid.

    Benzenesulfonyl Chloride Preparation: This can be synthesized by reacting benzene with chlorosulfonic acid.

The final step involves the coupling of these intermediates:

    Coupling Reaction: Naphthalen-1-ylacetamide is reacted with 3-bromoaniline in the presence of a base such as sodium hydroxide to form the intermediate product.

    Sulfonylation: The intermediate product is then reacted with benzenesulfonyl chloride in the presence of a base like pyridine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with amino acid residues in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-naphthalen-1-ylacetamide
  • 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-naphthalen-1-ylacetamide
  • 2-[N-(benzenesulfonyl)-3-iodoanilino]-N-naphthalen-1-ylacetamide

Uniqueness

Compared to similar compounds, 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-naphthalen-1-ylacetamide is unique due to the presence of the bromine atom at the 3-position of the aniline ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities and applications.

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